![molecular formula C22H30O3 B5204269 17-hydroxy-6-methylenepregn-4-ene-3,20-dione](/img/structure/B5204269.png)
17-hydroxy-6-methylenepregn-4-ene-3,20-dione
Overview
Description
17-hydroxy-6-methylenepregn-4-ene-3,20-dione (17-OHP) is a steroid hormone that plays a crucial role in the regulation of the reproductive system. It is synthesized in the adrenal glands and ovaries and is a precursor to other important hormones such as testosterone and estrogen. In recent years, 17-OHP has gained significant attention in scientific research due to its potential therapeutic applications and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 17-Hydroxy-6-methylenepregn-4-ene-3,20-dione has been synthesized through various methods. García-Martínez et al. (1993) detailed a three-step synthesis from a related compound, achieving a 35% yield and characterizing the compounds spectroscopically (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
- Stereochemical Analysis : Investigations into the stereochemistry of derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione have been conducted. Burn et al. (1966) studied the configurations of C6-substituents in related compounds using spectroscopy (Burn, Cooley, Davies, Ellis, Petrow, & Yardley, 1966).
Molecular Interactions and Enzyme Inhibition
- In Vitro Inhibitory Activity : Bratoeff et al. (2003) evaluated five new progesterone derivatives, including 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, for their inhibitory activity on 5alpha-reductase and affinity for the androgen receptor. This compound demonstrated significant inhibitory activity with an IC50 value of 19 nM (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).
Biochemical Pathways and Enzyme Research
- Role in Biosynthesis of Corticosteroids : Ewald, Werbin, and Chaikoff (1965) explored the isomerization of 17-hydroxypregn-5-ene-3,20-dione, closely related to 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, by distinct enzymes in the adrenal cortex, highlighting its importance in corticosteroid biosynthesis (Ewald, Werbin, & Chaikoff, 1965).
Synthesis of Derivatives and Analogs
- Derivative Synthesis : The synthesis of various derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione has been a focus in steroid chemistry. For instance, Johnston et al. (1968) reported the synthesis of 17-aminopregn-4-ene-3,20-dione and its derivatives (Johnston, Sawicki, Windholz, & Patchett, 1968).
properties
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12,16-18,25H,1,5-11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPFAFOFFYRBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-6-methylenepregn-4-ene-3,20-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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